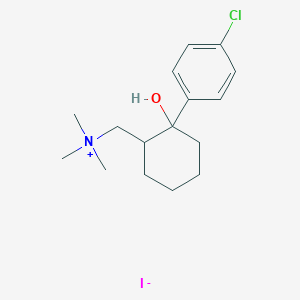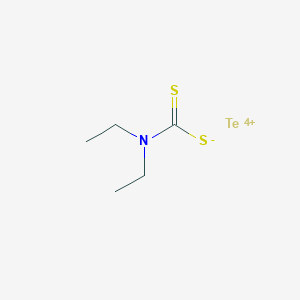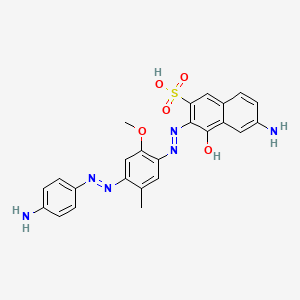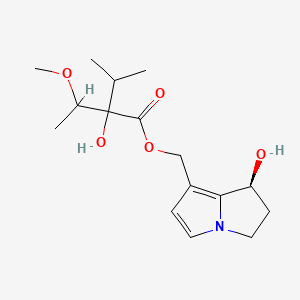
Dehydroheliotrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroheliotrine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic, genotoxic, and carcinogenic properties. These compounds are commonly found in certain plant species and have been studied for their toxicological effects on humans and animals .
準備方法
Synthetic Routes and Reaction Conditions: Dehydroheliotrine can be synthesized through the dehydrogenation of heliotrine, a process that involves the removal of hydrogen atoms. This reaction typically requires the presence of a dehydrogenating agent and specific reaction conditions to ensure the successful conversion of heliotrine to this compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
化学反応の分析
Types of Reactions: Dehydroheliotrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学的研究の応用
Dehydroheliotrine has been extensively studied for its toxicological effects, particularly its hepatotoxicity and genotoxicity. It is used in research to understand the mechanisms of liver damage and cancer development caused by pyrrolizidine alkaloids. Additionally, this compound serves as a model compound in studies investigating the phototoxicity of pyrrolizidine alkaloids under ultraviolet (UVA) irradiation .
作用機序
The toxic effects of dehydroheliotrine are primarily due to its ability to form reactive metabolites that bind to cellular macromolecules, leading to cellular damage and apoptosis. The compound undergoes metabolic activation in the liver, producing this compound N-oxide, which can form DNA adducts and induce mutations. This process involves the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of pyrrolizidine alkaloids .
類似化合物との比較
- Dehydromonocrotaline
- Dehydroretrorsine
- Dehydroriddelliine
Comparison: Dehydroheliotrine shares structural similarities with other dehydropyrrolizidine alkaloids, such as dehydromonocrotaline and dehydroretrorsine. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes this compound a valuable compound for studying the specific toxicological effects of pyrrolizidine alkaloids .
特性
CAS番号 |
23107-11-1 |
|---|---|
分子式 |
C16H25NO5 |
分子量 |
311.37 g/mol |
IUPAC名 |
[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1 |
InChIキー |
KYSOVPPHGLNVRV-ULKWEWGCSA-N |
異性体SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O |
正規SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


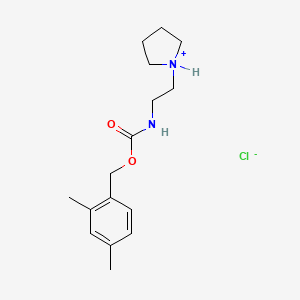
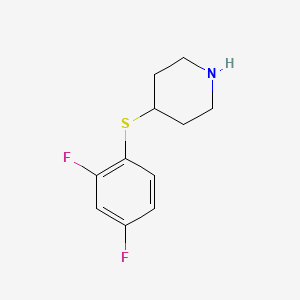


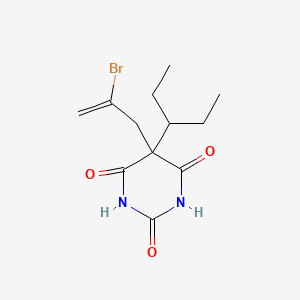


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

